molecular formula C15H22N2O3S B296399 N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide

Numéro de catalogue B296399
Poids moléculaire: 310.4 g/mol
Clé InChI: VRSDABOZVUUTHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Mécanisme D'action

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide selectively inhibits EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding site of EGFR, leading to inhibition of downstream signaling pathways, cell growth, and proliferation.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has been shown to have a favorable safety profile in clinical trials. It has a lower incidence of adverse events compared to first-generation EGFR TKIs. The most common adverse events reported in clinical trials include diarrhea, rash, and nausea.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for EGFR T790M mutation. However, it has limitations, including its irreversible binding to EGFR, which can lead to off-target effects.

Orientations Futures

Future research on N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide could focus on its combination with other targeted therapies or immunotherapies for the treatment of NSCLC. Additionally, research could explore the use of N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide in other cancer types with EGFR mutations. Further studies could also investigate the mechanisms of resistance to N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide and identify strategies to overcome it.
In conclusion, N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide is a promising targeted therapy for the treatment of NSCLC patients with EGFR T790M mutation. Its selective inhibition of EGFR T790M mutation and favorable safety profile make it a viable treatment option. Future research could explore its potential in combination with other therapies and investigate its use in other cancer types.

Méthodes De Synthèse

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide is synthesized through a multistep process starting from 4-bromoaniline. The synthesis involves multiple reactions, including amide formation, sulfonamide formation, and cyclization. The final product is obtained after purification and isolation.

Applications De Recherche Scientifique

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has shown promising results in patients with EGFR T790M mutation, who have developed resistance to first-line EGFR TKIs.

Propriétés

Formule moléculaire

C15H22N2O3S

Poids moléculaire

310.4 g/mol

Nom IUPAC

N-[4-(azepane-1-carbonyl)phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C15H22N2O3S/c1-16(21(2,19)20)14-9-7-13(8-10-14)15(18)17-11-5-3-4-6-12-17/h7-10H,3-6,11-12H2,1-2H3

Clé InChI

VRSDABOZVUUTHW-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)C

SMILES canonique

CN(C1=CC=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.